2-ビフェニルメタノール

概要

説明

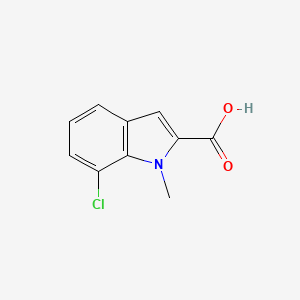

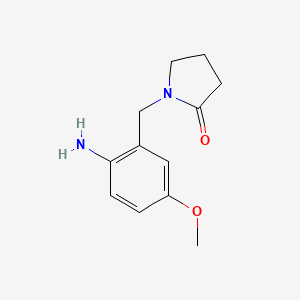

. It is characterized by a biphenyl structure with a hydroxymethyl group attached to one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

2-ビフェニルメタノール: 科学研究応用の包括的な分析

相転移研究: 2-ビフェニルメタノールは、ガラス状から液相への変換など、その相転移特性について研究されてきました。 この転移は発光スペクトルを用いて調べられ、相変化中の有機化合物の挙動についての洞察が得られています .

有機誘導体の合成: この化合物は、o-エチニルビフェニルやo-アルキニルスタイレンなどの様々な有機誘導体の合成に使用されています。 これらの誘導体は、産業および研究目的で特定の特性を持つ新素材を開発する上で潜在的な用途があります .

構造解析: 2-ビフェニルメタノールの結晶構造は、単結晶X線回折データを通じて調べられています。 その構造、特に結晶内での水素結合形成を理解することは、所望の機械的および化学的特性を持つ材料を開発するために不可欠です .

振動分光法: 研究者は、IRおよびラマン分光法を用いて2-ビフェニルメタノールの詳細な振動解析を行ってきました。 これらの研究は、化合物の分子動力学と相互作用を理解するために不可欠です .

分子内水素結合: 立体配座解析により、2-ビフェニルメタノールのヒドロキシル基と芳香環の間の分子内水素結合の存在が明らかになりました。 この結合の強度を評価することは、類似の化合物の挙動と安定性を予測するために重要です .

電気光学パラメータ評価: 2-ビフェニルメタノールの幾何学的形状および電気光学パラメータは、密度汎関数法を用いて計算されています。 これらのパラメータは、材料特性がデバイス性能に直接影響するオプトエレクトロニクスおよびフォトニクスにおける用途に不可欠です .

作用機序

Target of Action

2-Biphenylmethanol, also known as 2-Phenylbenzyl alcohol , is a chemical compound with the molecular formula

C13H12OC_{13}H_{12}OC13H12O

. The primary targets of 2-Biphenylmethanol are not explicitly mentioned in the available literature. Further research is needed to identify its specific targets and their roles.Mode of Action

It’s known that the compound exhibits the formation of a new phase in a supercooled liquid state . On heating, 2-Biphenylmethanol undergoes transformation from the glassy to liquid phase . This transformation has been investigated by luminescence spectra .

Biochemical Pathways

It’s known that the compound can form a hydrogen bond between the hydroxyl group and the aromatic ring . This intramolecular hydrogen bonding was assessed from thermochemistry and quantum-chemical calculations .

生化学分析

Biochemical Properties

2-Biphenylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, 2-Biphenylmethanol has been shown to form hydrogen bonds with certain biomolecules, which can affect the stability and conformation of these molecules

Cellular Effects

2-Biphenylmethanol has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Biphenylmethanol has been shown to modulate the activity of specific signaling proteins, leading to changes in cellular responses . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of 2-Biphenylmethanol involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, 2-Biphenylmethanol has been found to inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Biphenylmethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Biphenylmethanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2-Biphenylmethanol has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Biphenylmethanol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular responses. For example, high doses of 2-Biphenylmethanol have been associated with toxic effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

2-Biphenylmethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and conversion to other compounds. For instance, 2-Biphenylmethanol can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Biphenylmethanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Additionally, binding proteins can influence the localization and accumulation of 2-Biphenylmethanol within tissues, affecting its overall bioavailability and activity.

Subcellular Localization

2-Biphenylmethanol exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications

準備方法

Synthetic Routes and Reaction Conditions: 2-Biphenylmethanol can be synthesized through several methods. One common approach involves the reduction of biphenylcarboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with benzaldehyde, followed by hydrolysis to yield 2-biphenylmethanol .

Industrial Production Methods: In industrial settings, the production of 2-biphenylmethanol often involves catalytic hydrogenation of biphenylcarboxaldehyde in the presence of a suitable catalyst, such as palladium on carbon. This method ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-Biphenylmethanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to biphenylmethane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

**Common

特性

IUPAC Name |

(2-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTQADPEPIVMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031183 | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2928-43-0, 41376-19-6 | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2928-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002928430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041376196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 2-biphenylmethanol?

A1: 2-Biphenylmethanol consists of a methanol group (-CH2OH) attached to the biphenyl structure at the ortho (2) position. Its molecular formula is C13H12O.

Q2: What computational methods have been used to study 2-biphenylmethanol and what insights have they provided?

A2: Density functional theory (DFT) calculations, specifically the B3LYP method with various basis sets (like 6-31G* and 6-31G(d)), have been widely employed. [, , , ] These calculations have yielded valuable information about the molecule's structure, energy, dipole moments, polarizabilities, and vibrational frequencies. [, , ] Furthermore, researchers have used DFT to model the IR and Raman spectra of 2-biphenylmethanol, facilitating a comprehensive understanding of its vibrational modes and their relation to its structure. [, ]

Q3: What is known about the hydrogen bonding behavior of 2-biphenylmethanol?

A3: Studies show that 2-biphenylmethanol molecules engage in hydrogen bonding, both within the molecule (intramolecular) and between molecules (intermolecular). [, , ] In its crystalline form, it primarily forms cyclic tetramers through hydrogen bonding. [] Interestingly, research indicates the formation of a metastable phase in supercooled liquid 2-biphenylmethanol, characterized by hydrogen-bonded chains of molecules. [, ]

Q4: How does confinement affect the dynamic processes of 2-biphenylmethanol?

A4: Quasi-elastic neutron scattering (QENS) studies have explored the dynamics of 2-biphenylmethanol confined within carbon and silica pores. [] Confinement leads to a significant decrease in the mode-coupling theory (MCT) critical temperature (Tc) compared to the bulk state, indicating altered glass transition behavior. [] Interestingly, the interaction of 2-biphenylmethanol with the confining material impacts Tc, with lower Tc observed in silica pores due to hydrophobic interactions, as opposed to the more hydrophilic interactions with carbon surfaces. []

Q5: What spectroscopic techniques have been used to characterize 2-biphenylmethanol?

A5: Researchers have extensively utilized infrared (IR) and Raman spectroscopy to analyze 2-biphenylmethanol. [, , , , ] IR transmittance spectra, covering the 400-4000 cm-1 region, have provided insights into the vibrational modes of the molecule. [] These experimental spectra, coupled with computational modeling, have enabled the assignment of vibrational frequencies and elucidated the influence of hydrogen bonding on the molecule's dynamics. [, ] Additionally, UV absorption and emission spectra have been investigated in various environments, revealing differences in spectral features depending on the polarity of the surrounding medium. []

Q6: What is the significance of the "intermediate power law" decay observed in 2-biphenylmethanol?

A7: Optical heterodyne detected optical Kerr effect experiments have revealed an "intermediate power law" decay in the dynamics of supercooled 2-biphenylmethanol. [] This decay, spanning from picoseconds to nanoseconds, suggests a logarithmic decay of the orientational correlation function and provides evidence for complex relaxation processes within the supercooled liquid state. []

Q7: What are some key areas for future research on 2-biphenylmethanol?

A7: Several avenues of research can further illuminate the properties and behavior of 2-biphenylmethanol:

- Exploration of metastable phases: Further investigation into the formation, structure, and properties of the metastable phase observed in supercooled 2-biphenylmethanol could reveal novel insights into its phase behavior and potential applications. [, ]

- Impact of confinement: Expanding QENS studies to different pore sizes, geometries, and surface chemistries can provide a comprehensive understanding of confinement effects on 2-biphenylmethanol dynamics and glass transition behavior. []

- Advanced spectroscopic techniques: Utilizing techniques like ultrafast 2D IR spectroscopy can offer a deeper understanding of the hydrogen bonding dynamics and vibrational energy transfer processes within 2-biphenylmethanol. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1359874.png)

![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)

![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)

![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)

![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)

![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)